molecular formula C7H8N2O B1441604 2-Amino-6-methylpyridine-3-carbaldehyde CAS No. 885276-99-3

2-Amino-6-methylpyridine-3-carbaldehyde

Cat. No.: B1441604
CAS No.: 885276-99-3
M. Wt: 136.15 g/mol
InChI Key: RPFQGCDZCNDOIO-UHFFFAOYSA-N
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Description

“2-Amino-6-methylpyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 885276-99-3. It has a molecular weight of 136.15 and its IUPAC name is 2-amino-6-methylnicotinaldehyde .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8N2O/c1-5-2-3-6 (4-10)7 (8)9-5/h2-4H,1H3, (H2,8,9) . This code represents the molecular structure of the compound.

Scientific Research Applications

1. Synthetic Applications in Organic Chemistry

2-Amino-6-methylpyridine-3-carbaldehyde and its derivatives have significant applications in synthetic organic chemistry. For instance, they are used in the preparation of imines, which are crucial compounds with potential applications as herbicides, fungicides, neoplasm inhibitors, antivirals, anticonvulsants, antimicrobials, anticancer agents, and tubercular treatments. These imines also play a role in plant growth regulation and biological processes like vision and ATP synthesis (Gangadasu, Raju, & Rao, 2002).

2. Role in Metal Chemistry

The compound has been utilized in the study of nickel(II) chemistry, leading to the isolation of new clusters. These clusters, depending on their composition and reaction conditions, can exhibit distinct structural and magnetic properties. This application is crucial in understanding and developing new materials with specific magnetic interactions (Escuer, Vlahopoulou, & Mautner, 2011).

3. Anticancer Activity

Compounds derived from this compound, such as its thiosemicarbazone complexes, have been evaluated for their anticancer activity. Studies have shown promising results against human colon and prostate cancer cell lines, suggesting the potential of these derivatives in cancer treatment (Elsayed, Butler, Gilson, Jean-Claude, & Mostafa, 2014).

4. Synthetic Routes to Heterocyclic Compounds

This compound is also integral in the synthesis of functional derivatives of heterocyclic compounds. For instance, its reactions with other organic substrates can lead to the formation of new functional derivatives that are crucial in various synthetic applications (Dotsenko, Krivokolysko, Krivokolysko, & Frolov, 2018).

5. Applications in Brain Transport Mechanisms

In medical chemistry, derivatives of this compound have been investigated for their ability to cross the blood-brain barrier. This property is crucial for the development of drugs targeting the brain, suggesting its potential in neurological drug delivery (Bodor, Roller, & Selk, 1978).

Safety and Hazards

The compound is classified as having acute oral and dermal toxicity. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, not getting it in eyes, on skin, or on clothing, and washing face, hands, and any exposed skin thoroughly after handling .

Properties

IUPAC Name

2-amino-6-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFQGCDZCNDOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694767
Record name 2-Amino-6-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-99-3
Record name 2-Amino-6-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-methylnicotinaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a methylene chloride (8 mL) solution of (2-amino-6-methyl-pyridin-3-yl)-methanol (379 mg, 2.74 mmol) described in Manufacturing Example 170-1-3 was added manganese (IV) dioxide (1.19 mg, 13.7 mmol) at room temperature, which was stirred for 11 hours at room temperature. The reaction mixture was filtered through a Celite pad, and the filtrate was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=1:2) to obtain the title compound (328 mg, 88%).
Quantity
379 mg
Type
reactant
Reaction Step One
Quantity
1.19 mg
Type
catalyst
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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